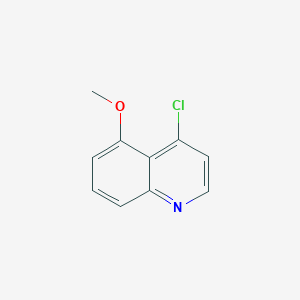

4-Chloro-5-methoxyquinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-5-methoxyquinoline is a chemical compound with the CAS Number: 1231761-14-0 . It has a molecular weight of 193.63 and its linear formula is C10H8ClNO . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Physical And Chemical Properties Analysis

4-Chloro-5-methoxyquinoline is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 193.63 .

科学研究应用

Drug Design and Medicinal Chemistry

4-Chloro-5-methoxyquinoline: is a valuable scaffold in drug design due to its broad spectrum of bioactivity. It serves as a core template in the development of new therapeutic agents, leveraging its ability to interact with various biological targets . The compound’s structural features allow for the creation of a wide range of derivatives, each with potential medicinal properties.

Anticancer Research

Quinoline derivatives, including 4-Chloro-5-methoxyquinoline , have shown promise in anticancer research. They can be functionalized to target specific cancer cell lines, and their efficacy in inhibiting tumor growth is a subject of ongoing studies . The chloro and methoxy groups play a crucial role in modulating the compound’s interaction with cancerous cells.

Antimicrobial and Antituberculosis Activity

The antimicrobial properties of quinoline compounds make them candidates for developing new antibiotics. 4-Chloro-5-methoxyquinoline has been studied for its potential to combat bacterial infections, including drug-resistant strains. Its antituberculosis activity is particularly noteworthy, offering a pathway to novel treatments for this persistent disease .

Anti-inflammatory and Antioxidant Applications

Inflammation and oxidative stress are underlying factors in many diseases. Quinoline derivatives exhibit anti-inflammatory and antioxidant activities, which can be harnessed in treating conditions such as arthritis and neurodegenerative disorders. The substitution pattern on the quinoline nucleus, including the 4-chloro and 5-methoxy groups, is key to these properties .

Antimalarial and Antiviral Effects

The fight against malaria and viral infections, including COVID-19, has benefited from quinoline-based compounds4-Chloro-5-methoxyquinoline and its analogs are explored for their ability to inhibit the life cycle of the malaria parasite and to prevent viral replication . The compound’s versatility in chemical modifications allows for targeted drug development.

Green Chemistry and Sustainable Synthesis

The synthesis of 4-Chloro-5-methoxyquinoline aligns with the principles of green chemistry, aiming to reduce environmental impact. Researchers focus on developing sustainable synthetic routes that minimize the use of hazardous reagents and promote the use of safer, more eco-friendly alternatives .

安全和危害

作用机制

Target of Action

4-Chloro-5-methoxyquinoline is a derivative of the 4-aminoquinoline class of compounds, which includes well-known drugs like chloroquine . The primary targets of these compounds are heme polymerase in malarial trophozoites . These enzymes play a crucial role in the survival of the parasite by converting toxic heme into non-toxic hemazoin .

Mode of Action

4-Chloro-5-methoxyquinoline, similar to other 4-aminoquinolines, inhibits the action of heme polymerase . This inhibition prevents the conversion of heme to hemazoin . As a result, the Plasmodium species continue to accumulate toxic heme, leading to the death of the parasite .

Biochemical Pathways

The inhibition of heme polymerase disrupts the heme detoxification pathway in the Plasmodium species . This disruption leads to the accumulation of toxic heme within the parasite, causing cell lysis and ultimately, parasite autodigestion .

Pharmacokinetics

In humans, chloroquine concentrations decline multiexponentially, indicating extensive distribution with a volume of distribution of 200 to 800 L/kg . Chloroquine is 60% bound to plasma proteins and is equally cleared by the kidney and liver .

Result of Action

The result of the action of 4-Chloro-5-methoxyquinoline is the death of the Plasmodium species. By inhibiting the action of heme polymerase and disrupting the heme detoxification pathway, the compound causes the accumulation of toxic heme within the parasite. This accumulation leads to cell lysis and ultimately, parasite autodigestion .

属性

IUPAC Name |

4-chloro-5-methoxyquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSPKKXMNJNWHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=NC=CC(=C21)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-methoxyquinoline | |

CAS RN |

1231761-14-0 |

Source

|

| Record name | 4-chloro-5-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![14h-Anthra[2,1,9-mna]thioxanthen-14-one](/img/structure/B37145.png)

![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)

![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)